(3-ethoxypropyl)mercury Bromide
CAS No.: 6012-84-6
Cat. No.: VC3243189
Molecular Formula: C5H11BrHgO
Molecular Weight: 367.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6012-84-6 |
---|---|
Molecular Formula | C5H11BrHgO |
Molecular Weight | 367.64 g/mol |
IUPAC Name | bromo(3-ethoxypropyl)mercury |
Standard InChI | InChI=1S/C5H11O.BrH.Hg/c1-3-5-6-4-2;;/h1,3-5H2,2H3;1H;/q;;+1/p-1 |
Standard InChI Key | BWUIOGHGUVLNSX-UHFFFAOYSA-M |
SMILES | CCOCCC[Hg]Br |
Canonical SMILES | CCOCCC[Hg]Br |
Introduction
Chemical Identity and Nomenclature
(3-Ethoxypropyl)mercury bromide represents an organomercury compound featuring a mercury atom bonded to both a 3-ethoxypropyl group and a bromine atom. The compound is formally recognized through several nomenclature systems, providing researchers with standardized methods for identification and classification .
Systematic Naming Conventions
The naming conventions for this compound have evolved over time, reflecting advancements in chemical nomenclature standards. According to the International Union of Pure and Applied Chemistry (IUPAC) 2005 rules, the compound can be properly referred to as "bromido(3-ethoxypropyl)mercury" or "(3-ethoxypropyl)mercury(II) bromide" . The older deprecated name "(3-ethoxypropyl)mercuric bromide" appears in some historical literature .
The Chemical Abstracts Service (CAS) provides the name "bromo(3-ethoxypropyl-κC,κO)mercury," indicating the coordinating atoms in the structure . This precise nomenclature helps researchers accurately identify the compound across different chemical databases and literature.
Identification Codes and Registry Numbers
For unambiguous identification in chemical databases and regulatory frameworks, the compound is assigned several unique identifiers:
These standardized identifiers facilitate tracking of the compound across scientific, regulatory, and commercial domains, ensuring consistency in identification regardless of naming variations.
Structural Characteristics and Chemical Properties
Understanding the physical and chemical properties of (3-ethoxypropyl)mercury bromide provides insight into its behavior, reactivity, and potential applications in various contexts.
Molecular Composition and Structure
The compound features a distinctive molecular structure with a mercury atom serving as the central element bonded to both an organic 3-ethoxypropyl group and a bromine atom. This arrangement creates an organometallic compound with hybrid properties derived from both its organic and inorganic components .
Table 1: Key Structural and Chemical Properties of (3-Ethoxypropyl)mercury Bromide
The 3-ethoxypropyl group consists of a three-carbon propyl chain (C₃H₇-) with an ethoxy group (C₂H₅O-) attached, creating the characteristic carbon-mercury bond that defines this as an organomercury compound.
Chemical Relationships and Comparisons
(3-Ethoxypropyl)mercury bromide belongs to the broader category of organomercury compounds, which are characterized by the presence of a carbon-mercury bond. These compounds have distinct chemical properties compared to inorganic mercury compounds.
Related Mercury Compounds
Mercury(II) bromide (HgBr₂) represents a simpler inorganic mercury compound that shares the mercury-bromine bond present in (3-ethoxypropyl)mercury bromide. Both compounds contain mercury in the +2 oxidation state, though (3-ethoxypropyl)mercury bromide features the additional organic component that modifies its chemical behavior and potentially its toxicological profile .
The organomercury structure, with its carbon-mercury bond, typically affects properties such as:
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Lipid solubility (increasing potential for bioaccumulation)
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Membrane permeability (potentially enhancing toxicity)
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Environmental persistence
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Antimicrobial effectiveness
These properties explain both the historical utility of organomercury compounds as fungicides and the significant health and environmental concerns they present.
Research Limitations and Future Directions
The available search results reveal limited contemporary research specifically addressing (3-ethoxypropyl)mercury bromide. This research gap likely reflects broader trends away from mercury-containing compounds due to toxicity concerns and regulatory restrictions.
Knowledge Gaps
Several notable knowledge gaps exist regarding (3-ethoxypropyl)mercury bromide:
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Specific synthesis methods and reaction pathways
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Detailed physical properties beyond basic structural information
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Compound-specific toxicological data
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Environmental fate and degradation pathways
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Current applications, if any, in research or industrial contexts
Research Opportunities
Future research opportunities related to (3-ethoxypropyl)mercury bromide might include:
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Development of safer alternatives that replicate its fungicidal efficacy
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Environmental monitoring to assess persistence in agricultural settings where it may have been historically used
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Toxicological studies examining its specific mode of action compared to other organomercury compounds
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Remediation strategies for contaminated sites where organomercury fungicides were applied
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